(6-Bromopyridin-3-yl)methanamine
Overview
Description
(6-Bromopyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and a methanamine group is attached to the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine: The synthesis of (6-Bromopyridin-3-yl)methanamine typically begins with the bromination of pyridine. Pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Aminomethylation: The brominated pyridine is then subjected to aminomethylation. This involves the reaction of the brominated compound with formaldehyde and ammonia or a primary amine under basic conditions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (6-Bromopyridin-3-yl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxypyridines, alkoxypyridines, or thiopyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Various amines.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry:
Building Block: (6-Bromopyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-3-yl)methanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (6-Chloropyridin-3-yl)methanamine
- (6-Fluoropyridin-3-yl)methanamine
- (6-Methoxypyridin-3-yl)methanamine
- (6-Methylpyridin-3-yl)methanamine
Comparison:
- Halogen Substitution: Compounds with different halogen substitutions (chlorine, fluorine) exhibit varying reactivity and binding properties due to differences in electronegativity and size.
- Functional Group Variation: Substituents like methoxy or methyl groups can alter the electronic properties of the pyridine ring, affecting the compound’s reactivity and interactions with other molecules.
- Unique Properties: (6-Bromopyridin-3-yl)methanamine is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding, potentially enhancing its binding affinity in biological systems.
Properties
IUPAC Name |
(6-bromopyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCICDDTKARWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625702 | |
Record name | 1-(6-Bromopyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-10-5 | |
Record name | 1-(6-Bromopyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-Bromopyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.